2-(4-Fluorophenyl)-5-nitro-1H-indole
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Overview
Description
2-(4-Fluorophenyl)-5-nitro-1H-indole: is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The presence of a fluorophenyl group and a nitro group in this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-nitro-1H-indole typically involves the nitration of 2-(4-Fluorophenyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This method employs boron reagents and palladium catalysts to couple 4-fluorophenylboronic acid with 5-nitroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
Chemistry: 2-(4-Fluorophenyl)-5-nitro-1H-indole is used as a building block in organic synthesis for the development of new pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its antiviral and anticancer properties .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating diseases such as cancer and viral infections .
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-1H-indole
- 5-Nitro-1H-indole
- 4-Fluoro-1H-indole
Comparison: 2-(4-Fluorophenyl)-5-nitro-1H-indole is unique due to the presence of both a fluorophenyl group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for various applications compared to similar compounds .
Properties
CAS No. |
68290-37-9 |
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Molecular Formula |
C14H9FN2O2 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-nitro-1H-indole |
InChI |
InChI=1S/C14H9FN2O2/c15-11-3-1-9(2-4-11)14-8-10-7-12(17(18)19)5-6-13(10)16-14/h1-8,16H |
InChI Key |
LWLJGHHKOFDXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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